Annohexocin

Description

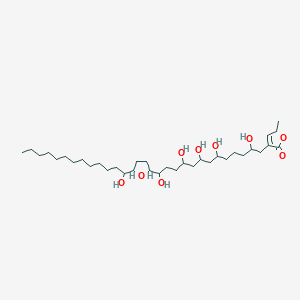

Structure

2D Structure

Properties

CAS No. |

167696-97-1 |

|---|---|

Molecular Formula |

C35H64O9 |

Molecular Weight |

628.9 g/mol |

IUPAC Name |

2-methyl-4-[2,6,8,10,13-pentahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl]-2H-furan-5-one |

InChI |

InChI=1S/C35H64O9/c1-3-4-5-6-7-8-9-10-11-12-16-31(40)33-19-20-34(44-33)32(41)18-17-29(38)24-30(39)23-28(37)15-13-14-27(36)22-26-21-25(2)43-35(26)42/h21,25,27-34,36-41H,3-20,22-24H2,1-2H3 |

InChI Key |

UAKTZILOYPPNCD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CC(CC(CCCC(CC2=CC(OC2=O)C)O)O)O)O)O)O |

Origin of Product |

United States |

Apoptosis Induction Pathways

Activation of Caspase-Dependent Apoptosis (e.g., Caspase-3)

The apoptotic process induced by this compound involves the activation of a cascade of cysteine proteases known as caspases. scribd.comijper.org A key executioner caspase, caspase-3, is activated in response to this compound treatment. scribd.comscispace.com The activation of caspase-3 is a critical step in the apoptotic pathway, leading to the cleavage of numerous cellular proteins and ultimately, cell death. nih.govfrontiersin.org This caspase activation is a downstream consequence of the mitochondrial events initiated by this compound. nih.gov

Solvent Extraction Techniques

Involvement of Bax-Related Pathways

The pro-apoptotic protein Bax, a member of the Bcl-2 family, plays a crucial role in the apoptotic mechanism of this compound. scribd.comijper.org Bax is known to promote apoptosis by increasing the permeability of the mitochondrial outer membrane. nih.govwikipedia.org this compound has been shown to induce the activation of Bax-related pathways, contributing to the destabilization of the mitochondrial membrane and the subsequent release of pro-apoptotic factors. scribd.comnih.gov This highlights the importance of the Bcl-2 family of proteins in mediating this compound's effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, HMQC, COSY, single-relayed COSY)

Mitochondrial-Mediated Apoptosis

The convergence of mitochondrial complex I inhibition and the activation of pro-apoptotic proteins like Bax leads to the initiation of the mitochondrial-mediated pathway of apoptosis. dovepress.comnih.gov By disrupting mitochondrial function and integrity, this compound triggers the release of cytochrome c from the mitochondria into the cytosol. dovepress.comnih.gov This event is a critical point of no return in the intrinsic apoptotic pathway, leading to the formation of the apoptosome and the subsequent activation of the caspase cascade, culminating in cell death. nih.govmdpi.com

Biosynthesis and Chemical Synthesis of Annohexocin and Analogues

Postulated Biogenetic Pathways of Annonaceous Acetogenins (B1209576)

The biosynthesis of Annonaceous acetogenins, including Annohexocin, is thought to begin with a long-chain fatty acid. psu.edu The formation of the characteristic THF and epoxide rings is believed to occur through the epoxidation and subsequent cyclization of double bonds within this fatty acid chain. soton.ac.uk The stereochemistry of the resulting hydroxylated centers and THF rings is determined by the configuration of the initial double bonds; trans double bonds typically yield erythro configurations, while cis double bonds result in threo configurations.

Role of the Polyketide Pathway

Annonaceous acetogenins are derived from the polyketide pathway. dovepress.comthieme-connect.comnih.gov This pathway involves the sequential condensation of small carboxylic acid units, typically acetate (B1210297) and propionate, to build the long carbon chain that forms the backbone of the acetogenin (B2873293) molecule. mdpi.com The presence of various oxygenated functional groups, such as hydroxyls and ketones, along the chain is a hallmark of polyketide biosynthesis. google.com The discovery of acetogenins containing vicinal diols and isolated double bonds provides strong evidence for their polyketide origin. purdue.edu

Proposed Mechanisms of γ-Lactone and Tetrahydrofuran (B95107) Ring Formation

The formation of the γ-lactone ring is a key step in the biosynthesis of Annonaceous acetogenins. It is generally accepted that the terminal carboxylic acid of the fatty acid chain combines with a 2-propanol unit to form the characteristic α,β-unsaturated γ-lactone. mdpi.com

The tetrahydrofuran (THF) rings are believed to be formed from polyepoxidation of an unconjugated polyene, followed by a cascade of cyclization reactions. mdpi.comnih.gov An alternative hypothesis suggests that the THF rings are formed through the epoxidation of cis-dienes, followed by ring-opening of the epoxide and subsequent ring closure to create the THF ring with flanking hydroxyl groups. ird.fr

Synthetic Strategies for this compound and Related Acetogenins

The complex structures of Annonaceous acetogenins, with their multiple stereocenters, have made them challenging targets for total synthesis. google.com Various synthetic strategies have been developed to construct these molecules, often focusing on the stereoselective formation of the THF core and the γ-lactone moiety.

Total Synthesis Approaches

Total synthesis of Annonaceous acetogenins often employs a convergent approach, where different fragments of the molecule are synthesized separately and then joined together. nih.govnih.gov A common strategy involves the synthesis of the THF core, the alkyl side chains, and the γ-lactone precursor, which are then coupled to form the final product. rsc.org Desymmetrization strategies have also been employed to efficiently construct the chiral centers of these molecules from symmetrical starting materials. rsc.org The Sharpless asymmetric dihydroxylation (AD) and epoxidation (AE) reactions are powerful tools used to introduce stereocenters with high control. beilstein-journals.org

Asymmetric Alkynylation and Stereodivergent Ring Formation

A key challenge in the synthesis of Annonaceous acetogenins is the construction of the poly-THF core with its numerous stereogenic centers. thieme-connect.com A powerful strategy involves the use of asymmetric alkynylation to introduce new stereocenters with high diastereoselectivity. thieme-connect.comjst.go.jpacs.orgnih.gov This method allows for the synthesis of both syn and anti adducts by selecting the appropriate chiral ligand. acs.org

Following alkynylation, stereodivergent methods are used for the formation of the THF rings. thieme-connect.comjst.go.jpacs.orgnih.gov This can be achieved through different cyclization protocols. For instance, an intramolecular Williamson ether synthesis or a one-pot THF ring formation via an epoxide intermediate can lead to different stereoisomers of the THF core from a common precursor. thieme-connect.comacs.org This iterative approach, which involves the repetition of a reaction sequence, is particularly effective for constructing the repeating THF units found in many acetogenins. thieme-connect.com

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound and other acetogenins is crucial for structure-activity relationship (SAR) studies and for developing new therapeutic agents. thieme-connect.commdpi.commdpi.comasianpubs.orgnih.gov Modifications can be made to various parts of the molecule, including the THF moiety, the hydrocarbon chain, and the γ-lactone ring. nih.gov For example, simplifying the complex bis-THF structure or altering the length and functionality of the alkyl chains can provide insights into the structural requirements for biological activity. nih.gov The synthesis of analogues with modified functional groups, such as different hydroxyl or ketone patterns, is also a common strategy. Glycosylated derivatives of acetogenins have been synthesized to improve their water solubility and potentially alter their biological activity. acs.org

Glycosylation Strategies for Modified Solubility and Biological Activity

A significant challenge in the development of Annonaceous acetogenins like this compound for therapeutic applications is their poor water solubility. nih.govacs.org To address this, glycosylation—the attachment of sugar moieties to the drug molecule—has been explored as a key chemical modification strategy. scienceopen.com The primary goals of glycosylation are to enhance physicochemical properties, such as polarity and aqueous solubility, and to potentially improve selective drug delivery. nih.govscienceopen.com Cancer cells exhibit an elevated demand for glucose compared to normal cells, leading to an overexpression of glucose transporters (e.g., GLUT1) on their surface. nih.govscienceopen.com Glycosylated drugs can leverage this metabolic feature for more targeted uptake into malignant cells. nih.gov

Several chemical strategies have been successfully employed to synthesize glycosylated acetogenin derivatives. nih.govacs.org

Direct Glycosylation: This approach involves the direct reaction of the acetogenin with a protected sugar donor, often under Lewis acid catalysis. For example, squamocin (B1681989), an acetogenin with three hydroxyl groups, has been glycosylated using 1-O-acetyl sugars in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). acs.org This method can lead to a mixture of mono- and di-glycosylated products, which can be separated using techniques like HPLC and centrifugal partition chromatography (CPC). acs.org

Click Chemistry (CuAAC Reaction): A more modern and highly efficient method is the Copper(I)-catalyzed Azide-Alkyne 1,3-Dipolar Cycloaddition (CuAAC). This "click chemistry" approach involves modifying the acetogenin to contain an alkyne group and reacting it with a glycosyl azide. nih.gov This strategy was used to conjugate glucose and galactose to squamocin and bullatacin, yielding various glycosylated derivatives. nih.gov

Research findings indicate that these glycosylation strategies are highly effective. In one study, the solubility of galactosylated squamocin in phosphate-buffered saline (PBS) was found to be 1.37 mg/mL, a dramatic improvement over the parent compound squamocin, which was not detectable in PBS. nih.gov Importantly, many of the synthesized glycosyl derivatives retained potent cytotoxic activity against various human cancer cell lines, comparable to their parent compounds. nih.govacs.org The type of sugar (glucose or galactose) and its attachment position did not appear to significantly affect the potency of the derivatives. nih.gov

Table 1: Glycosylation Strategies for Annonaceous Acetogenins

| Strategy | Description | Example Reagents & Conditions | Key Outcome | Reference |

| Direct Glycosylation | Reaction of the acetogenin with a protected sugar donor under Lewis acid catalysis. | 1-O-acetyl sugars, BF₃·Et₂O, CH₂Cl₂/CH₃CN | Synthesis of mono- and di-glycosylated derivatives. | acs.org |

| Click Chemistry (CuAAC) | Copper(I)-catalyzed reaction between a terminal alkyne-modified acetogenin and a sugar azide. | CuSO₄·5H₂O, sodium ascorbate, MeOH/H₂O, 50 °C | Highly improved water solubility (e.g., 1.37 mg/mL vs. undetectable); cytotoxicity is retained. | nih.gov |

Fluorination and Other Functional Group Modifications

Fluorination is a powerful and widely used strategy in medicinal chemistry to modulate the properties of bioactive molecules. nih.govnih.gov The introduction of fluorine atoms can significantly alter a compound's physical, chemical, and electronic characteristics, including its metabolic stability, lipophilicity, and binding affinity, potentially leading to enhanced performance. nih.govu-tokyo.ac.jp

In the context of Annonaceous acetogenins, fluorination has been explored as a means to create novel analogues with improved biological profiles. A convergent synthesis of C35-fluorinated analogues of solamin, a mono-THF acetogenin structurally related to this compound, has been successfully achieved. researchgate.net This was accomplished via a Sonogashira coupling of a THF ring fragment and a fluorinated γ-lactone fragment. Crucially, this research revealed that the number of fluorine atoms on the γ-lactone moiety directly affects the growth inhibitory activities against human cancer cell lines, demonstrating that fluorination is a viable approach for fine-tuning the potency of these compounds. researchgate.net

Beyond fluorination, other functional group modifications have been investigated to generate novel acetogenin analogues. Synthetic strategies have been developed to replace or incorporate different heterocyclic rings into the acetogenin structure. For example, analogues of acetogenins containing furan, thiophene, or thiazole (B1198619) rings have been synthesized. researchgate.net Evaluation of these compounds showed that they possessed more potent inhibitory activities against human cancer cell lines than the natural parent acetogenin, highlighting the potential for significant bioactivity enhancement through structural modification. researchgate.net

Table 2: Functional Group Modifications of Annonaceous Acetogenins

| Modification Type | Rationale | Example | Key Finding | Reference |

| Fluorination | To alter electronic properties and metabolic stability, potentially improving biological activity. | Convergent synthesis of C35-fluorinated analogues of solamin. | The degree of fluorination on the γ-lactone moiety impacts growth inhibitory activity. | researchgate.net |

| Heterocycle Incorporation | To explore new structure-activity relationships and enhance potency. | Synthesis of analogues with furan, thiophene, or thiazole rings. | Analogues showed more potent activity against human cancer cell lines than the natural acetogenin. | researchgate.net |

Mechanisms of Action of Annohexocin at the Molecular and Cellular Level

Interaction with Anti-Apoptotic Proteins

A key aspect of Annohexocin's mechanism is its interaction with anti-apoptotic proteins, particularly those of the B-cell lymphoma 2 (Bcl-2) family. ijper.orgfrontiersin.org These proteins are crucial regulators of the intrinsic apoptotic pathway, and their overexpression is a common feature in various cancers, contributing to cell survival and resistance to therapy. ijper.orgnih.gov

Molecular docking and simulation studies have been employed to investigate the inhibitory potential of this compound against anti-apoptotic Bcl-2 family members, including Bcl-2, B-cell lymphoma extra-large (Bcl-Xl), and Myeloid cell leukemia 1 (Mcl-1). ijper.orgfrontiersin.org The results of these computational analyses revealed that this compound, along with other acetogenins (B1209576) like annomuricin A and muricatocin A, exhibits a high docking score and strong binding interactions specifically with Bcl-Xl. ijper.orgfrontiersin.org

The interaction with Bcl-Xl is significant because this protein sequesters pro-apoptotic proteins, thereby preventing the initiation of the apoptotic cascade. Structural analysis from these simulations indicates that this compound binds stably within the active site of Bcl-Xl. ijper.org The binding is characterized by the formation of multiple hydrogen bonds. Specifically, the six hydroxyl groups of this compound form hydrogen bonds with key amino acid residues in the Bcl-Xl binding groove, including Ser106, Asp107, Leu108, Leu130, and Arg139. ijper.org This stable binding is further reinforced by lipophilic interactions. ijper.org The α,β-unsaturated-γ-lactone moiety of the this compound molecule occupies a critical hydrophobic binding pocket (P2), while its hydrophobic tail extends into another pocket (P4). ijper.org Molecular dynamics simulations have further established that these interactions are stable over time, suggesting that this compound can act as a consistent inhibitor. ijper.orgnih.gov

Computational analyses provide quantitative estimates of the binding affinity between this compound and anti-apoptotic proteins. These studies consistently show a more favorable binding energy for this compound with Bcl-Xl compared to other Bcl-2 family proteins like Bcl-2 and Mcl-1. ijper.org The binding scores for this compound have been shown to be better than those of some known synthetic and natural inhibitors of Bcl-Xl. ijper.orgfrontiersin.org This selective and strong binding suggests that this compound could function as a natural inhibitor of Bcl-Xl, thereby promoting the intrinsic pathway of apoptosis. ijper.orgfrontiersin.org

| Target Protein | Compound | Binding Affinity (kcal/mol) | Interacting Residues | Key Interactions |

|---|---|---|---|---|

| Bcl-Xl | This compound | High (Specific value not consistently reported across all public sources) | Ser106, Asp107, Leu108, Leu130, Arg139 | Hydrogen Bonds, Lipophilic Interactions |

| DNMT1 | This compound | -10.266 | Not specified | High negative binding energy |

| ABCB1 (ATP binding site) | This compound | -10.49 | Not specified | Greater binding affinity than Verapamil |

Molecular Docking and Simulation Studies with Bcl-2 Family Proteins (e.g., Bcl-Xl)

Effects on DNA Integrity and Replication

This compound also impacts fundamental cellular processes involving DNA, including its replication and epigenetic regulation.

Annonaceous acetogenins are recognized for acting as DNA topoisomerase I toxins. ijper.org DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and other cellular processes. wikipedia.orgnih.gov Topoisomerase poisons are compounds that interfere with this process by stabilizing the transient complex formed between the topoisomerase enzyme and the cleaved DNA strand. wikipedia.orgnih.gov This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of DNA breaks, which can trigger apoptosis and cell death. wikipedia.org While several acetogenins, such as annonacin (B1665508) and rolliniastatin-1, have been specifically evaluated as DNA topoisomerase I poisons, the broader class of annonaceous acetogenins is understood to share this mechanism. ijper.orgnih.gov This topoisomerase-mediated DNA damage is considered a possible mechanism by which these compounds exert their cytotoxic effects. nih.gov

In silico studies have explored the potential of annonaceous acetogenins to act as inhibitors of DNA methylation, an epigenetic mechanism critical in gene regulation and often dysregulated in cancer. nih.govdovepress.comscienceopen.com These studies focus on the inhibition of DNA methyltransferases (DNMTs), the enzymes responsible for catalyzing DNA methylation. nih.govdovepress.com In a virtual screening of 76 different acetogenins against the DNMT1 protein, this compound was identified as having the highest negative binding energy, with a value of -10.266 kcal/mol. nih.govdovepress.comscienceopen.com This strong binding affinity suggests that this compound has the potential to inhibit the catalytic activity of DNMT1, thereby potentially reversing aberrant DNA methylation patterns associated with diseases like leukemia. nih.govdovepress.com

| Compound | Binding Energy (kcal/mol) | Rank |

|---|---|---|

| This compound | -10.266 | 1 |

| Isoannonacinone | -10.209 | 2 |

| Annonacin | -9.839 | 3 |

Role as a DNA Topoisomerase I Toxin

Modulation of Cell Cycle Progression

Annonaceous acetogenins, the class of compounds to which this compound belongs, are known to modulate cell cycle progression, a fundamental process for cell proliferation. nih.govnih.gov Dysregulation of the cell cycle is a hallmark of cancer. Studies have shown that acetogenins can induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells. frontiersin.orgdovepress.com

The specific phase of cell cycle arrest can vary. Extracts from Annona muricata, the plant from which many acetogenins are isolated, have been shown to cause cell cycle arrest at the G1 phase. nih.govcabidigitallibrary.org This is often associated with a reduction in the expression of key regulatory proteins like cyclin D1. nih.gov Other studies on different acetogenins or in different cell lines have reported cell cycle arrest at the G0/G1 or G2/M phases. ijper.orgnih.gov This modulation of the cell cycle represents another significant mechanism through which this compound likely contributes to its antiproliferative effects. nih.govnih.gov

Influence on Cellular Signaling Pathways

Cellular signaling pathways are complex networks that dictate fundamental cellular activities such as growth, proliferation, and survival. In many cancers, pathways like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR are constitutively active, promoting uncontrolled cell growth. aging-us.comoncotarget.com

This compound is thought to exert some of its effects by modulating these critical signaling cascades. scispace.com Research on Annona muricata extracts has demonstrated an ability to inhibit key signaling pathways involved in cancer cell survival and proliferation. nih.gov Specifically, extracts have been shown to reduce the activation of the Extracellular signal-regulated kinase (ERK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways in pancreatic cancer cells. nih.gov Inhibition of these pathways is significant, as they play a critical role in tumorigenesis. nih.govdovepress.com The PI3K/Akt pathway, when activated, promotes cell survival and growth; its frequent dysregulation in cancer makes it a key therapeutic target. oncotarget.comnih.gov Similarly, the ERK pathway is a central regulator of cell proliferation. plos.org By potentially inhibiting these pathways, this compound may cut off the signals that cancer cells rely on to grow and survive. scispace.comnih.gov

Table 2: Inhibitory Effects of A. muricata Extracts on Key Signaling Pathways

| Extract/Compound Source | Cancer Type | Pathway(s) Inhibited | Outcome | Reference |

|---|---|---|---|---|

| A. muricata Extract | Pancreatic Cancer | ERK and PI3K/Akt | Reduced cell viability | nih.gov |

| A. muricata Extract | Triple-Negative Breast Cancer | EGFR, MAPK (ERK), PI3K/Akt | Inhibited cell growth, cell cycle arrest | dovepress.com |

Reversal of Multi-Drug Resistance (MDR) Phenotypes

A major challenge in cancer chemotherapy is the development of multi-drug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. researchgate.net One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters. nih.govmdpi.com

The most well-characterized of these transporters is the P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. mdpi.comchemrxiv.org P-gp functions as an efflux pump, actively expelling chemotherapeutic agents from the cancer cell, thereby reducing their intracellular concentration and effectiveness. nih.govmdpi.com

In silico studies, which use computational modeling to predict interactions, have identified this compound as a potent inhibitor of ABCB1. nih.govinformahealthcare.com These studies performed molecular docking to assess the binding affinity of this compound to the ATP-binding sites of P-glycoprotein. The results indicate that this compound docks with a high binding affinity and a favorable low binding energy at the nucleotide-binding domains (NBDs) of P-gp. informahealthcare.com This suggests that this compound may act as a competitive inhibitor, preventing ATP from binding and fueling the pump's efflux activity. nih.govinformahealthcare.com By inhibiting P-gp, this compound could potentially restore the sensitivity of resistant cancer cells to conventional chemotherapy drugs. nih.gov

Table 3: Comparative In Silico Binding Affinities of Acetogenins and Verapamil at the ATP Binding Site of ABCB1

| Compound | Binding Energy (kcal/mol) | Implication | Reference |

|---|---|---|---|

| This compound | -10.49 | High potential binding affinity | informahealthcare.comfigshare.com |

| Annonacin A | -8.10 | High potential binding affinity | informahealthcare.comfigshare.com |

Preclinical Biological Activities of Annohexocin

In Vitro Cytotoxicity and Antiproliferative Studies

In vitro research has been crucial in characterizing the cytotoxic profile of Annohexocin against various cancer cell lines. These studies provide foundational evidence of its potential antiproliferative effects at the cellular level.

Efficacy in Various Cancer Cell Lines (e.g., Lung A549, Pancreatic PACA-2, Colon HT-29, Breast MCF-7, Prostate PC-3)

This compound has demonstrated significant cytotoxic activity across a range of human tumor cell lines. researchgate.net A key study highlighted its efficacy, reporting specific median effective dose (ED50) values against several cancer cell types. The compound was found to be most potent against the human lung carcinoma cell line A549, with an ED50 of 0.34 μg/mL. nih.gov Its activity against pancreatic (PACA-2) and colon (HT-29) cancer cell lines was also notable, with ED50 values of 0.77 μg/mL and 0.78 μg/mL, respectively. nih.gov The cytotoxic effect was less pronounced in the breast cancer cell line MCF-7, which recorded an ED50 of 2.26 μg/mL. nih.gov

Furthermore, research indicates that this compound, along with other acetogenins (B1209576) from A. muricata like annopentocin A and muricatetrocin A, exhibits good inhibitory action against P-glycoprotein (P-gp) in prostate cancer cell lines. uns.ac.id P-glycoprotein is a transporter that can pump chemotherapy drugs out of cancer cells, leading to multidrug resistance.

This compound In Vitro Cytotoxicity Data

| Cancer Cell Line | Type | ED50 (μg/mL) | Reference |

| A549 | Lung Carcinoma | 0.34 | nih.gov |

| PACA-2 | Pancreatic Carcinoma | 0.77 | nih.gov |

| HT-29 | Colon Adenocarcinoma | 0.78 | nih.gov |

| MCF-7 | Breast Adenocarcinoma | 2.26 | nih.gov |

Selective Toxicity Profile against Cancer Cells versus Normal Cells

A significant aspect of anticancer drug research is the ability of a compound to selectively target cancer cells while minimizing harm to normal, healthy cells. Bioactive compounds derived from Annona muricata, including the class of acetogenins to which this compound belongs, have been reported to exhibit a selective cytotoxic effect. uns.ac.idpsu.edu These compounds preferentially target cancer cells, sparing normal cells. uns.ac.idresearchgate.net This selectivity is a promising characteristic, potentially offering a therapeutic advantage over conventional chemotherapy agents that often affect both cancerous and healthy cells. uns.ac.idsciepub.com For instance, some studies have noted that A. muricata extracts were less toxic to normal cells compared to cancer cells. psu.edu This selective action is a key area of interest, suggesting that compounds like this compound could form the basis for therapies with reduced side effects. psu.edu

In Vivo Efficacy in Non-Human Preclinical Models

Following promising in vitro results, the evaluation of a compound's efficacy in living organisms is a critical next step. In vivo studies in animal models provide essential information about a substance's performance and effects within a complex biological system. nih.govnih.gov

Evaluation of Antitumor and Antiproliferative Effects in Animal Studies

The antitumor activity of acetogenins as a class of compounds has been demonstrated in animal models. sciepub.com For example, an acetogenin (B2873293) mimic, designated AA005, was shown to inhibit tumor growth in in vivo models using human colon cancer cell lines. nih.gov Similarly, extracts from A. muricata have been found to inhibit the growth of breast cancer cells in xenograft mouse models. psu.edu These findings support the potential of this class of compounds. However, direct evidence from animal studies evaluating the specific antitumor and antiproliferative effects of this compound is limited. Further in vivo testing is required to validate the promising in vitro pathways and activities observed for this compound. researchgate.netrsc.org

Structure Activity Relationship Sar Studies of Annohexocin

Impact of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, within a molecule can significantly affect its biological function by altering how it interacts with target proteins.

Influence of Hydroxyl Group Position and Number

Hydroxyl (-OH) groups are key functional groups in acetogenins (B1209576), contributing to their polarity and ability to form hydrogen bonds with biological targets. mdpi.combionorte.org.br Annohexocin is a notable acetogenin (B2873293) as it possesses six hydroxyl groups. core.ac.ukmdpi.com

The number and position of these groups can be crucial for biological activity. mdpi.comresearchgate.net However, their precise impact can vary depending on the biological target. In molecular docking studies investigating the inhibition of the anti-apoptotic protein Bcl-Xl, the number and position of hydroxyl groups did not appear to have a major influence on the binding efficiency of several acetogenins, including this compound. nih.gov The primary contribution to the binding energy in these computational models came from lipophilic interactions. nih.gov

Effects of Terminal γ-Lactone Moiety Variations

The α,β-unsaturated γ-lactone ring at one end of the acetogenin structure is widely considered essential for its cytotoxicity. bionorte.org.brnih.gov This chemical group acts as a Michael acceptor, a reactive site that can form covalent bonds with nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins. nih.gov This reactivity is believed to be a key part of the mechanism by which acetogenins inhibit their biological targets. mdpi.com

The inclusion of a methyl group on the γ-lactone moiety is also thought to contribute to the potent inhibition of mitochondrial complex I. mdpi.com Studies on other natural products containing an α-methylene-γ-lactone moiety have reinforced its importance for both immunomodulatory activity and cytotoxicity. nih.gov Modifications to this lactone ring, such as saturation of the double bond or other alterations, generally lead to a significant decrease in biological activity, highlighting its critical role in the SAR of acetogenins like this compound.

Correlation between Structural Modifications and Cytotoxicity

The cytotoxicity of acetogenins is a result of the interplay between their different structural components: the THF ring system, the hydrocarbon chain, and the terminal γ-lactone. bionorte.org.br Structural modifications to any of these parts can significantly alter the compound's cytotoxic profile. nih.gov

Computational Approaches in SAR Elucidation

In silico methods, such as molecular docking and molecular dynamics simulations, have become invaluable tools for exploring the SAR of this compound and other acetogenins. nih.gov These computational studies predict how these molecules bind to specific protein targets, providing insights into the energetic and structural basis of their activity.

This compound has been evaluated computationally against several cancer-related protein targets. These studies consistently show that it has a high binding affinity, often superior to known inhibitors. For example, in a study of 76 different acetogenins docked against DNA methyltransferase 1 (DNMT1), this compound exhibited the highest negative binding energy, suggesting it could be a potent inhibitor. tandfonline.com In another in silico screening, this compound showed one of the highest docking scores against the ATP-binding site of the multidrug resistance protein ABCB1. mdpi.comresearchgate.net

Molecular docking simulations have also elucidated the specific interactions that stabilize this compound within the binding pockets of its targets. Studies with the anti-apoptotic protein Bcl-Xl revealed strong binding interactions, with the α,β-unsaturated-γ-lactone moiety occupying a hydrophobic pocket and the alkyl chain extending into another. nih.govnih.gov Similar strong binding was predicted against human steroid 5-α-reductase 2, a target in prostate cancer. researchgate.net These computational findings highlight this compound's potential as a multi-targeted agent and provide a rational basis for its observed cytotoxicity.

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| This compound | DNA Methyltransferase 1 (DNMT1) | -10.266 | tandfonline.com |

| This compound | ABCB1 | -10.49 | researchgate.net |

| This compound | Human Steroid 5-α-Reductase 2 | -9.337 | researchgate.net |

| This compound | Bcl-Xl | -12.37 | nih.gov |

Analytical Methodologies in Annohexocin Research

Quantitative and Qualitative Analysis of Annohexocin in Biological Matrices and Extracts

The detection and quantification of this compound from its natural source, primarily the leaves of Annona muricata, involve multi-step analytical processes. nih.govresearchgate.net These methods are designed to handle the complexity of biological matrices and accurately measure the compound, often alongside other related acetogenins (B1209576). researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. advancechemjournal.comopenaccessjournals.com It is widely used to separate, identify, and quantify components within a mixture. wikipedia.org In the context of this compound research, HPLC is essential for purifying the compound from crude plant extracts and for quantifying its concentration in various samples. researchgate.netoatext.com

The process typically employs a reversed-phase column (e.g., C18) where the separation is based on the differential partitioning of the sample components between the liquid mobile phase and the solid stationary phase. ui.ac.idshimadzu.com For acetogenin (B2873293) analysis, a common mobile phase consists of a gradient mixture of acetonitrile (B52724) and water. oatext.comscielo.org.mx The system is pressurized by a pump that moves the mobile phase through the column at a constant flow rate. shimadzu.com As the sample travels through the column, compounds like this compound are separated based on their polarity. wikipedia.org A detector, often a photodiode array (DAD) or UV-Vis detector, measures the absorbance of the eluting compounds, allowing for their quantification. wikipedia.orgoatext.com The resulting chromatogram shows peaks corresponding to different compounds, with the peak area being proportional to the compound's concentration. wikipedia.org For accurate quantification, a standard curve is typically generated using a purified this compound standard. researchgate.net

In several studies analyzing the phytochemical composition of A. muricata leaf extracts, this compound was successfully identified and quantified using HPLC systems, often coupled with mass spectrometry for more definitive identification. researchgate.netscielo.org.mx

Spectroscopic methods are indispensable for the structural elucidation and purity verification of this compound. labmanager.com These non-destructive techniques provide detailed information about a compound's molecular structure, composition, and functional groups. labmanager.comamericanpharmaceuticalreview.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. americanpharmaceuticalreview.com In the analysis of A. muricata extracts, LC-MS has been used to tentatively identify this compound. ui.ac.idscielo.org.mx After separation by the LC column, the compound is ionized (e.g., via electrospray ionization) and the mass spectrometer analyzes the mass-to-charge ratio (m/z) of the resulting ions. oup.com This provides the molecular weight of the compound. Further fragmentation analysis (MS/MS) can yield structural information by breaking the molecule into smaller pieces and analyzing their masses, which helps in confirming the identity of compounds like this compound. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the precise molecular structure of organic compounds. oatext.comlabmanager.com While specific NMR data for this compound is detailed in its discovery publication, the general technique involves analyzing the magnetic properties of atomic nuclei. oup.comresearcher.life For acetogenins, 1H-NMR and 13C-NMR spectra provide information on the number and types of hydrogen and carbon atoms, their connectivity, and the stereochemistry of the molecule, which is crucial for confirming the unique structure of this compound as a mono-tetrahydrofuran acetogenin with six hydroxyl groups. oup.comresearcher.life

Ultraviolet-Visible (UV-Vis) Spectroscopy can be used as a detector in HPLC systems or for standalone analysis. labmanager.com It measures the absorbance of light in the ultraviolet and visible regions by a compound. This technique is useful for quantifying compounds with chromophores, such as the α,β-unsaturated γ-lactone ring present in acetogenins. labmanager.com

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

Bioassays for Activity Screening

Bioassays are fundamental for evaluating the biological activity of this compound. These tests determine the compound's effects on biological systems, providing a preliminary screen for its potential therapeutic applications, particularly its cytotoxicity.

In vitro cell-based assays are used to assess the bioactivity of a compound on living cells grown in a controlled laboratory environment. aurigeneservices.comnuvisan.com These assays are critical for determining the cytotoxic (cell-killing) potential of this compound against various cancer cell lines. nih.gov The assays involve exposing cancer cells to the compound and measuring its effect on cell viability or proliferation. rssl.comnih.gov

This compound has demonstrated selective and potent cytotoxicity against several human tumor cell lines. nih.gov The efficacy is often reported as the ED50 value, which is the effective dose that inhibits the growth of 50% of the cancer cells. The in vitro cytotoxic profile of this compound highlights its potential as an anticancer agent. nih.gov

Table 1: In Vitro Cytotoxicity of this compound Against Human Tumor Cell Lines

| Cell Line | Cancer Type | ED₅₀ (µg/mL) | Source |

|---|---|---|---|

| A549 | Lung | 0.34 | nih.gov |

| PACA-2 | Pancreatic | 0.77 | nih.gov |

| HT-29 | Colon | 0.78 | nih.gov |

| MCF-7 | Breast | 2.26 | nih.gov |

The Brine Shrimp Lethality Assay (BSLA) is a simple, rapid, and inexpensive preliminary bioassay to screen for the cytotoxicity of chemical compounds and plant extracts. nih.govbanglajol.info The assay is based on the ability of a substance to kill brine shrimp (Artemia salina) larvae, also known as nauplii. nih.govmdpi.com

In this test, brine shrimp nauplii are hatched in artificial seawater and exposed to various concentrations of the test compound for 24 hours. mdpi.com The number of dead nauplii is then counted, and the concentration that causes 50% mortality (LC50) is determined. mdpi.com A low LC50 value is indicative of high cytotoxicity. ajouronline.com The BSLA is widely used as a prescreen for antitumor, pesticidal, and other toxic properties of natural products. researcher.lifescilit.com this compound was evaluated using this assay during its initial characterization, which indicated its significant bioactive potential. researcher.life

Future Research Directions and Research Gaps

Further Elucidation of Comprehensive Molecular Mechanisms

While the inhibition of mitochondrial complex I and Bcl-xL are established mechanisms, a more comprehensive understanding of the downstream signaling pathways affected by Annohexocin is needed. dovepress.comnih.gov Investigating its effects on other cellular processes could reveal additional mechanisms contributing to its cytotoxicity.

Exploration of Novel Pharmacological Targets and Pathways

Identifying new molecular targets for this compound beyond the currently known ones could broaden its therapeutic potential. connectedpapers.com This could involve screening against a wider range of cellular targets and pathways implicated in cancer and other diseases.

Advanced Synthetic Methodologies for Novel this compound Analogues

Developing more efficient and stereoselective synthetic routes will be crucial for producing larger quantities of this compound for further research. aphrc.org Furthermore, the synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic properties is a key area for future work. aphrc.org

Development of Robust Preclinical Models for Efficacy Evaluation

Evaluating the efficacy of this compound in more sophisticated preclinical models, such as patient-derived xenografts and in vivo animal models that more accurately mimic human cancers, is essential. nih.govconnectedpapers.comresearchgate.net

Synergistic Interactions with Other Bioactive Compounds

Investigating the potential synergistic effects of this compound when combined with other natural products from A. muricata or with conventional chemotherapy drugs could lead to more effective combination therapies. derpharmachemica.com

Standardization of Research Methodologies and Reporting

To ensure the reproducibility and comparability of results across different studies, there is a need for standardization in the extraction, purification, and quantification of this compound. mdpi.com Consistent reporting of experimental conditions and outcomes is also crucial.

Q & A

Q. How do this compound's binding affinities vary between protein targets like Bcl-Xl and FTO?

- Answer: this compound exhibits target specificity, with higher GlideScores for Bcl-Xl (-13.00 to -11.21 kcal/mol) compared to FTO (-6.3 kcal/mol). This disparity underscores the importance of protein structure and binding pocket composition in affinity studies .

Q. What are the key residues in Bcl-Xl critical for this compound's binding?

- Answer: Tyr101, Ser106, Leu108, and Arg139 in Bcl-Xl are pivotal. This compound forms hydrogen bonds, hydrophobic interactions, and water bridges with these residues, stabilizing its position in the binding pocket .

Q. What role does the alkyl chain length play in this compound's binding efficiency?

- Answer: Longer alkyl chains enhance binding efficiency by increasing hydrophobic interactions. For example, this compound’s chain length contributes to stronger GlideScores compared to analogs like annomuricin A .

Advanced Research Questions

Q. How to resolve contradictions in this compound's reported binding energies across studies?

- Answer: Discrepancies (e.g., -6.3 kcal/mol for FTO vs. -13.00 kcal/mol for Bcl-Xl) may arise from differences in target protein structures, simulation parameters, or experimental conditions. Cross-validation using in vitro assays (e.g., cytotoxicity tests) and computational rescoring of MD trajectories can clarify inconsistencies .

Q. How to design MD simulations to assess this compound's binding stability over time?

- Answer: Conduct 100 ns simulations, extracting frames every 10 ns for rescoring. Analyze root-mean-square deviation (RMSD) and hydrogen bond persistence. For example, this compound maintains >30% interaction with ABCB1’s Lys1181 over 94% of simulation time .

Q. What experimental techniques validate this compound's in silico-predicted interactions?

- Answer: Electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry (ESI-FT-ICR MS) confirms structural identity, while cytotoxicity assays (e.g., against MCF-7 or A549 cell lines) validate therapeutic potential .

Q. How does this compound's interaction with ABCB1 compare to other compounds like Annonacin A?

- Answer: this compound shows prolonged interaction with ABCB1’s Lys1181 (94% simulation time), outperforming Annonacin A in binding persistence. Hydrogen bond dynamics and residue-specific contacts can be visualized via interaction-over-time plots .

Q. What are the best practices for reporting computational data on this compound in publications?

- Answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

Q. How to assess this compound's pharmacokinetic properties for therapeutic potential?

Q. Methodological Notes

- For computational studies: Prioritize docking software (e.g., Glide) validated against experimental data. Use explicit solvent models in MD simulations to enhance accuracy .

- For experimental validation: Pair cytotoxicity assays with structural analysis (e.g., ESI-FT-ICR MS) to link binding interactions to biological activity .

- For data interpretation: Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and address contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.